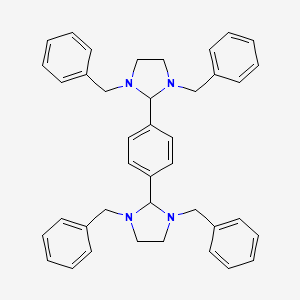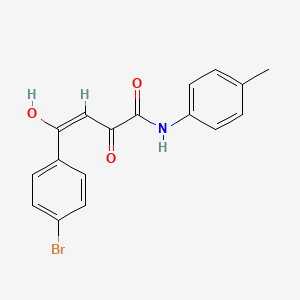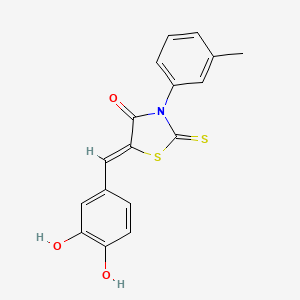![molecular formula C22H21ClN2O4S B5227830 N-(2-chlorobenzyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5227830.png)
N-(2-chlorobenzyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorobenzyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide, also known as CB-1 antagonist, is a chemical compound that is widely used in scientific research. It is a potent and selective antagonist of the cannabinoid receptor type 1 (CB-1) and has been shown to have a variety of biological effects.
作用机制
N-(2-chlorobenzyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide antagonists work by blocking the activity of the this compound receptor, which is primarily found in the brain and central nervous system. This receptor plays a key role in regulating appetite, metabolism, and energy balance. By blocking this receptor, this compound antagonists can reduce food intake, increase energy expenditure, and improve glucose metabolism.
Biochemical and Physiological Effects:
This compound antagonists have a variety of biochemical and physiological effects. They have been shown to reduce body weight, improve glucose tolerance, and increase insulin sensitivity. This compound antagonists also reduce food intake and increase energy expenditure, which can lead to weight loss. Additionally, this compound antagonists have been shown to have anti-inflammatory effects and may have potential therapeutic applications in the treatment of inflammatory diseases.
实验室实验的优点和局限性
N-(2-chlorobenzyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide antagonists have several advantages for lab experiments. They are highly selective and potent, which makes them ideal for studying the this compound receptor. Additionally, this compound antagonists have been extensively studied and their effects are well characterized. However, this compound antagonists also have limitations. They are expensive to synthesize and can be difficult to work with due to their low solubility in water.
未来方向
There are several future directions for N-(2-chlorobenzyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide antagonists. One area of research is the development of more potent and selective this compound antagonists. Another area of research is the development of this compound antagonists with improved pharmacokinetic properties, such as increased solubility in water. Additionally, this compound antagonists may have potential therapeutic applications in the treatment of inflammatory diseases, and further research is needed to explore this possibility. Finally, this compound antagonists may have potential use in the treatment of addiction, anxiety, and depression, and further research is needed to explore their potential in these areas.
In conclusion, this compound antagonists are a promising area of research with potential therapeutic applications in the treatment of obesity, type 2 diabetes, and metabolic disorders. They work by blocking the activity of the this compound receptor, which plays a key role in regulating appetite, metabolism, and energy balance. While this compound antagonists have several advantages for lab experiments, they also have limitations, such as their high cost and low solubility in water. There are several future directions for this compound antagonists, including the development of more potent and selective compounds and exploring their potential use in the treatment of inflammatory diseases, addiction, anxiety, and depression.
合成方法
The synthesis of N-(2-chlorobenzyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide antagonists is a complex process that involves several steps. The most common method of synthesis involves the reaction of 2-chlorobenzyl chloride with 4-(4-methylphenylamino)sulfonylphenol in the presence of a base. The resulting product is then reacted with chloroacetic acid to form the final product, this compound antagonist.
科学研究应用
N-(2-chlorobenzyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide antagonists have been extensively studied for their potential therapeutic applications. They have been shown to be effective in the treatment of obesity, type 2 diabetes, and metabolic disorders. This compound antagonists have also been studied for their potential use in the treatment of addiction, anxiety, and depression.
属性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[4-[(4-methylphenyl)sulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c1-16-6-8-18(9-7-16)25-30(27,28)20-12-10-19(11-13-20)29-15-22(26)24-14-17-4-2-3-5-21(17)23/h2-13,25H,14-15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBGUQMKZQMTRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{1-[1-(2,5-dimethyl-3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5227747.png)
![2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5227748.png)
![3-[4-(2-allyl-4-chlorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5227755.png)


![5-(3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)-2-(4H-1,2,4-triazol-4-yl)pyridine](/img/structure/B5227790.png)

![3-[4-(4-methylphenoxy)butyl]-2,4-pentanedione](/img/structure/B5227811.png)

![N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5227822.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5227836.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N-methyl-2-pyridinamine](/img/structure/B5227844.png)
![3-methoxy-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride](/img/structure/B5227859.png)
![N-[5-(4-morpholinylsulfonyl)-2-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B5227873.png)
